Bienvenue dans la boutique en ligne BenchChem!

Indeglitazar

PPAR pharmacology nuclear receptor partial agonism selective PPAR modulator

Select Indeglitazar for your PPAR research to leverage its unique asymmetric pharmacology: full PPARα agonism with partial PPARγ/δ agonism. Unlike balanced pan-agonists (aleglitazar, muraglitazar), Indeglitazar's SPPARM profile decouples glucose and lipid lowering from adiponectin induction and weight gain—achieving 48% glucose reduction without altering adiponectin levels (4.8 vs. 4.9 mcg/mL, p>0.05). Procure now for reliable, reproducible PPAR signaling studies.

Molecular Formula C19H19NO6S
Molecular Weight 389.4 g/mol
CAS No. 835619-41-5
Cat. No. B1671868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndeglitazar
CAS835619-41-5
SynonymsPLX-204;  PLX204;  PLX 204;  PPM-204;  PPM204;  PPM 204;  Indeglitazar
Molecular FormulaC19H19NO6S
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)OC)CCC(=O)O
InChIInChI=1S/C19H19NO6S/c1-25-14-4-7-16(8-5-14)27(23,24)20-12-13(3-10-19(21)22)17-11-15(26-2)6-9-18(17)20/h4-9,11-12H,3,10H2,1-2H3,(H,21,22)
InChIKeyYMPALHOKRBVHOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Indeglitazar (CAS 835619-41-5): A Structurally Resolved Pan-PPAR Agonist with Differentiated Partial Agonism for Metabolic Disease Research


Indeglitazar (PPM-204, PLX-204) is a synthetic, orally bioavailable small-molecule pan-agonist that activates all three peroxisome proliferator-activated receptor (PPAR) subtypes—PPARα, PPARγ, and PPARδ [1]. Discovered via a scaffold-based, high-throughput co-crystallography platform, the compound exhibits a mechanistically distinct profile: it functions as a full agonist at PPARα but a partial agonist at PPARγ and PPARδ, a design feature intended to uncouple metabolic efficacy from the fluid retention and weight gain associated with full PPARγ activation [2]. The compound advanced to Phase II clinical evaluation for type 2 diabetes mellitus (T2DM) before development was discontinued [3]. Its well-characterized cocrystal structures with all three PPAR ligand-binding domains provide a unique, experimentally validated framework for investigating pan-PPAR pharmacology and selective PPAR modulation [4].

Why In-Class Pan-PPAR Agonists Cannot Be Simply Substituted for Indeglitazar in Mechanistic or Disease Model Studies


In-class PPAR pan-agonists are not functionally interchangeable due to profound divergence in receptor activation stoichiometry and downstream transcriptional signatures. Unlike balanced, full pan-agonists such as aleglitazar (discontinued Phase III) or muraglitazar (discontinued Phase III) which exert near-equivalent full agonism across PPARα and PPARγ, Indeglitazar exhibits a unique asymmetric pharmacology: full agonism at PPARα paired with partial agonism at PPARγ (maximal response 45% ± 10% of rosiglitazone) and PPARδ (67% ± 18% of L-165041) [1]. This selective PPAR modulator (SPPARM) profile directly translates into divergent in vivo outcomes—specifically, the capacity to lower glucose and lipids without the hallmark weight gain and exaggerated adiponectin induction observed with full PPARγ agonists [2]. Consequently, substituting another glitazar or dual agonist for Indeglitazar in an experimental system fundamentally alters the pharmacological phenotype being interrogated, confounding interpretation of target engagement, metabolic outcomes, and safety signal attribution.

Indeglitazar Differentiated Pharmacology: Head-to-Head Quantitative Evidence vs. Full PPARγ Agonists


Asymmetric PPAR Subtype Potency Profile: Full PPARα Agonism with Selective Partial PPARγ/δ Agonism

Indeglitazar exhibits a clearly resolved asymmetric activation pattern across the three PPAR subtypes, in direct contrast to balanced pan-agonists. In cellular transcriptional transactivation assays, Indeglitazar displays submicromolar potency for PPARα (EC₅₀ = 0.99 μM) and PPARγ (EC₅₀ = 0.85 μM), with approximately 10-fold lower potency for PPARδ (EC₅₀ = 1.3 μM) [1]. Critically, the maximal efficacy differs substantially: relative to the full agonist rosiglitazone, Indeglitazar achieves only 45% ± 10% of the maximal PPARγ transcriptional response, and relative to the full agonist L-165041, only 67% ± 18% of the maximal PPARδ response [2]. This partial agonism is structurally validated by co-crystallography studies revealing a distinct binding pose in the PPARγ ligand-binding domain that fails to fully stabilize helix 12 in the active conformation [3].

PPAR pharmacology nuclear receptor partial agonism selective PPAR modulator

Reduced Adipocyte Differentiation Potency: 25-Fold Lower Than Rosiglitazone

In a functional preadipocyte differentiation assay, Indeglitazar demonstrates substantially reduced adipogenic potency compared with the full PPARγ agonist rosiglitazone. Indeglitazar exhibited an EC₅₀ of 0.32 μM for promoting adipocyte differentiation, whereas rosiglitazone showed an EC₅₀ of 0.013 μM under identical assay conditions [1]. Notably, the maximal differentiation response achieved by both compounds was comparable, indicating that Indeglitazar retains the capacity to fully engage the differentiation program but requires approximately 25-fold higher concentration to achieve half-maximal effect [2].

adipogenesis insulin sensitization PPARγ SPPARM

Attenuated Adiponectin Induction: 46% Lower Than Pioglitazone in Ob/Ob Mice

Indeglitazar produces significantly attenuated stimulation of the insulin-sensitizing adipokine adiponectin compared with the full PPARγ agonist pioglitazone. Following 14 days of oral treatment in ob/ob mice, pioglitazone (10 mg/kg) increased plasma adiponectin levels 3.5-fold over vehicle, whereas Indeglitazar (10 mg/kg) raised adiponectin levels only 1.9-fold [1]. In a separate study using Zucker diabetic fatty rats treated intravenously for 21 days, adiponectin levels remained essentially unchanged with Indeglitazar treatment (4.8 mcg/mL treated vs. 4.9 mcg/mL untreated, p>0.05), despite robust improvements in glucose, HbA1c, triglycerides, and total cholesterol [2].

adiponectin metabolic biomarker insulin sensitization mechanism

Body Weight Reduction vs. Pioglitazone-Induced Weight Gain

In Zucker diabetic fatty rats treated for 21 days, Indeglitazar (10 mg/kg i.v.) produced a 4.8% decrease in total body weight relative to vehicle-treated controls (373.4 g treated vs. 392.3 g untreated, day 21) [1]. This contrasts sharply with the established weight gain phenotype observed with full PPARγ agonists in the same model at comparable levels of glucose lowering [2]. In diet-induced obese hamsters, Indeglitazar (30 mg/kg oral, 2 weeks) significantly reduced triglyceride levels—an effect not observed with fenofibrate—and induced weight loss in a dose-dependent manner in obese bonnet macaques following a 6-week treatment regimen [3].

body weight metabolic tolerability obesity model

Insulin Reduction Superior to Pioglitazone Despite Comparable Glycemic Control

In a head-to-head comparison in ob/ob mice, Indeglitazar (10 mg/kg) and pioglitazone (10 mg/kg) produced comparable reductions in blood glucose (121.9 ± 8.6 mg/dL and 102.7 ± 6.0 mg/dL, respectively, vs. vehicle 365.7 ± 16.3 mg/dL) [1]. However, Indeglitazar achieved a significantly greater reduction in plasma insulin levels: 5.1 ± 0.7 ng/mL with Indeglitazar versus 7.8 ± 1.1 ng/mL with pioglitazone, representing a 35% lower insulin concentration relative to pioglitazone (p<0.05) [2]. Triglyceride and free fatty acid reductions were statistically indistinguishable between the two compounds [3].

insulin sensitivity hyperinsulinemia glycemic control

Multi-Parameter Metabolic Improvement Without Adiponectin Elevation in Zucker Rats

Following 21-day intravenous treatment in Zucker diabetic fatty rats, Indeglitazar (10 mg/kg) produced significant reductions across multiple metabolic parameters without any detectable elevation in circulating adiponectin [1]. Glucose decreased from 497.5 ± 87.4 mg/dL to 256.3 ± 73.9 mg/dL (p=0.04); HbA1c decreased from 2.8% ± 0.1% to 1.5% ± 0.3% (p=0.002); triglycerides decreased from 577.8 ± 63.4 mg/dL to 311.0 ± 114.7 mg/dL (p=0.04); and total cholesterol decreased from 104.8 ± 5.4 mg/dL to 62.8 ± 19.9 mg/dL (p=0.04) [2]. Adiponectin remained unchanged (4.8 ± 1.2 mcg/mL treated vs. 4.9 ± 0.8 mcg/mL untreated, p>0.05), confirming that these robust metabolic benefits were achieved via adiponectin-independent mechanisms [3].

glucose lowering lipid profile adiponectin-independent efficacy

Indeglitazar Procurement Scenarios: Targeted Research Applications Supported by Quantitative Differentiation


Investigating Adiponectin-Independent PPARγ-Mediated Insulin Sensitization

Indeglitazar is uniquely suited for studies designed to dissect the adiponectin-dependent versus adiponectin-independent components of PPARγ-mediated metabolic improvement. In Zucker diabetic fatty rats, the compound reduced glucose by 48%, HbA1c by 46%, triglycerides by 46%, and total cholesterol by 40%—all while adiponectin levels remained unchanged from baseline (4.8 mcg/mL treated vs. 4.9 mcg/mL untreated, p>0.05) [1]. In contrast, pioglitazone increased adiponectin 3.5-fold while achieving comparable glycemic control [2]. This pharmacologic 'decoupling' makes Indeglitazar an essential tool compound for researchers seeking to isolate and characterize PPARγ signaling pathways that operate independently of the adiponectin axis—a question that cannot be experimentally addressed using full PPARγ agonists.

Modeling Weight-Neutral or Weight-Reducing PPAR Pharmacology in Obesity and Diabetes

For translational research programs investigating PPAR-targeted therapies that avoid the weight gain liability of traditional thiazolidinediones, Indeglitazar provides a validated pharmacological probe. The compound produced a 4.8% body weight decrease in Zucker diabetic fatty rats (373.4 g treated vs. 392.3 g untreated at day 21), in direct opposition to the weight gain consistently observed with full PPARγ agonists at similar levels of glucose lowering [3]. This weight loss effect was also observed in diet-induced obese hamsters and in a dose-dependent manner in obese bonnet macaques [4]. Researchers studying the intersection of glycemic control, lipid metabolism, and body weight regulation can utilize Indeglitazar to interrogate the PPAR signaling signatures that promote catabolic versus anabolic metabolic outcomes.

Structural Biology and Computational Chemistry of Selective PPAR Modulation

Indeglitazar is one of the few pan-PPAR agonists for which high-resolution cocrystal structures have been solved with all three PPAR ligand-binding domains (PPARα, PPARγ, and PPARδ) [5]. These structures reveal the molecular basis for its partial agonism toward PPARγ and PPARδ, including a distinct binding pose that fails to fully stabilize helix 12 in the active conformation [6]. For computational chemists engaged in molecular docking, pharmacophore modeling, or structure-based drug design targeting selective PPAR modulation, Indeglitazar represents a uniquely characterized scaffold. Procurement of the compound enables experimental validation of in silico predictions, facilitating the rational design of next-generation SPPARMs with tailored receptor activation profiles.

Comparative Efficacy Studies in Hyperinsulinemic Rodent Models

Indeglitazar demonstrates superior insulin-lowering efficacy compared with pioglitazone at equivalent glucose reduction, making it a preferred comparator for studies focused on hyperinsulinemia. In ob/ob mice, Indeglitazar (10 mg/kg) reduced plasma insulin to 5.1 ± 0.7 ng/mL, representing a 35% lower concentration than pioglitazone (7.8 ± 1.1 ng/mL) and a 59% reduction from vehicle (12.3 ± 1.3 ng/mL), while achieving statistically indistinguishable glucose lowering [7]. Researchers conducting comparative efficacy analyses of insulin sensitizers, or evaluating novel compounds against a benchmark with demonstrated insulin-sparing properties, should prioritize Indeglitazar over less differentiated pan-agonists or full PPARγ agonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Indeglitazar

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.